![molecular formula C14H10N6S B14239964 1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile CAS No. 387822-72-2](/img/structure/B14239964.png)
1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thieno[2,3-C]isoquinoline core, which is a fused ring system combining thiophene and isoquinoline moieties. The presence of multiple amino and cyano groups makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and isoquinolines, which undergo various reactions such as nitration, reduction, and amination to introduce the amino and cyano groups. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the cyano groups can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,5,6-Triamino-2-(methyl)thieno[2,3-C]isoquinoline-7-carbonitrile
- 1,5,6-Triamino-2-(ethyl)thieno[2,3-C]isoquinoline-7-carbonitrile
- 1,5,6-Triamino-2-(propyl)thieno[2,3-C]isoquinoline-7-carbonitrile
Uniqueness
1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile is unique due to the presence of both amino and cyano groups, which provide a versatile platform for chemical modifications and reactions. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
387822-72-2 |
|---|---|
分子式 |
C14H10N6S |
分子量 |
294.34 g/mol |
IUPAC名 |
1,5,6-triamino-2-(cyanomethyl)thieno[2,3-c]isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C14H10N6S/c15-4-3-8-12(18)10-7-2-1-6(5-16)11(17)9(7)13(19)20-14(10)21-8/h1-2H,3,17-18H2,(H2,19,20) |
InChIキー |
HTGMWIKQMTWGJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1C#N)N)C(=NC3=C2C(=C(S3)CC#N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


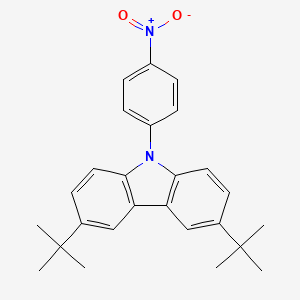
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
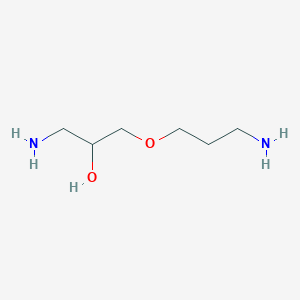
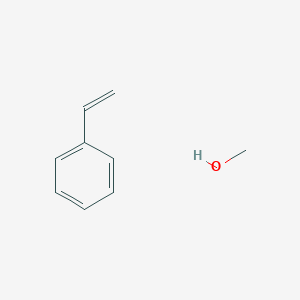
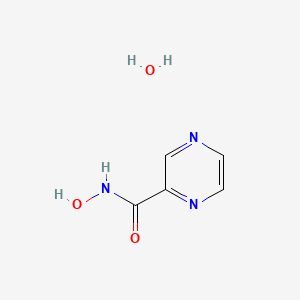
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
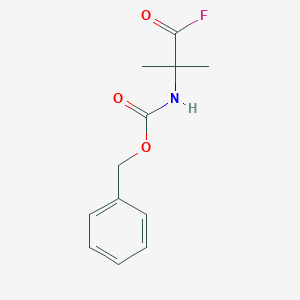
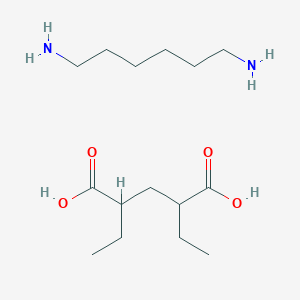
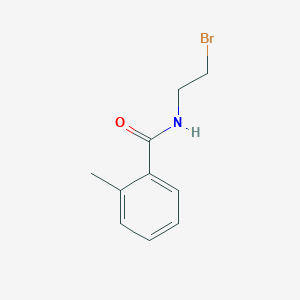
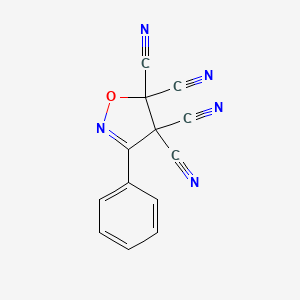
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)


![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
